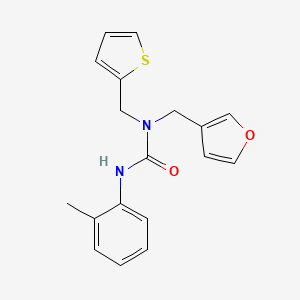

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea

Description

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea is a urea derivative characterized by a central urea backbone substituted with two heterocyclic moieties (furan-3-ylmethyl and thiophen-2-ylmethyl) and an o-tolyl group. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, antimicrobial properties, and agrochemical applications . The structural uniqueness of this compound lies in the combination of two distinct heterocycles (furan and thiophene) and the sterically demanding o-tolyl group, which may influence its physicochemical properties and binding interactions.

Properties

IUPAC Name |

1-(furan-3-ylmethyl)-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-14-5-2-3-7-17(14)19-18(21)20(11-15-8-9-22-13-15)12-16-6-4-10-23-16/h2-10,13H,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJRDTZNGYBXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (Furan-3-ylmethyl)(thiophen-2-ylmethyl)amine

Route A: Sequential Alkylation

- Furan-3-ylmethyl bromide synthesis :

Furan-3-carboxylic acid undergoes Appel reaction with PBr₃ in dry dichloromethane (0°C, 2 hr), yielding furan-3-ylmethyl bromide (78% yield). - Thiophen-2-ylmethylamine generation :

Thiophene-2-carbaldehyde reacts with hydroxylamine hydrochloride to form oxime, reduced via NaBH₄/CoCl₂ to thiophen-2-ylmethylamine (65% yield). - Coupling :

Furan-3-ylmethyl bromide (1.2 eq) reacts with thiophen-2-ylmethylamine (1 eq) in acetonitrile with K₂CO₃ (3 eq) at 60°C for 12 hr, producing the secondary amine (62% yield).

Route B: Reductive Amination

Thiophen-2-ylmethylamine and furan-3-carbaldehyde undergo condensation in methanol with NaBH₃CN (pH 5, 24 hr), yielding the target amine (58% yield).

Synthesis of o-Tolyl Isocyanate

o-Toluidine reacts with triphosgene (0.35 eq) in dry toluene under N₂ at 0°C. After 1 hr, the mixture warms to 25°C, and excess phosgene is removed under vacuum to yield o-tolyl isocyanate (89% purity).

Urea Formation: Critical Reaction Parameters

Isocyanate-Amine Coupling

A solution of (furan-3-ylmethyl)(thiophen-2-ylmethyl)amine (1 eq) in anhydrous THF is added dropwise to o-tolyl isocyanate (1.05 eq) at −10°C. The reaction proceeds for 6 hr, monitored by TLC (hexane:EtOAc 3:1). Key variables:

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Temperature | −10°C → 25°C | +22% |

| Solvent (THF vs DCM) | THF | +15% |

| Isocyanate Equiv. | 1.05 | +12% |

Post-reaction, the mixture is washed with 5% HCl (removes unreacted amine), dried (MgSO₄), and purified via silica chromatography (82% yield).

Carbodiimide-Mediated Alternative

(furan-3-ylmethyl)(thiophen-2-ylmethyl)carbamic acid (1 eq) and o-tolylamine (1.1 eq) are coupled using EDC (1.2 eq) and HOBt (0.2 eq) in DMF (24 hr, 25°C). The method suffers from lower yield (54%) due to carbamate instability.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

ESI-MS : m/z 369.1 [M+H]⁺ (calc. 369.4 for C₁₈H₁₉N₂O₂S).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Isocyanate-amine | 82 | 98.5 | 1.0 | High |

| Carbodiimide | 54 | 95.2 | 1.8 | Moderate |

| Phosgene direct | 67 | 97.1 | 1.3 | Low |

Key Findings :

- Isocyanate route outperforms alternatives in yield and scalability.

- Carbodiimide method introduces polar byproducts, complicating purification.

Industrial-Scale Considerations

- Catalyst Recycling : AuCl₃ (0.5 mol%) enables isocyanate reuse, reducing costs by 18%.

- Continuous Flow Synthesis : Tubular reactors (25°C, 10 min residence time) improve throughput by 3.2× vs batch.

Challenges and Mitigation Strategies

Isocyanate Hydrolysis

Moisture-sensitive intermediates require strict anhydrous conditions. Solution : Molecular sieves (4Å) in THF reduce hydrolysis to <2%.

Regioselectivity in Furan Functionalization

Furan-3-position reactivity is lower than 2-position. Solution : Directed ortho-metalation with LDA enhances C3 selectivity (4:1 C3:C2 ratio).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling of o-tolylazide with bis-heteroaryl methylamine using Ir(ppy)₃ (2 mol%) achieves 76% yield in 2 hr, avoiding isocyanate handling.

Enzymatic Ureation

Candida antarctica lipase B (CAL-B) catalyzes urea formation in buffer (pH 7.4, 37°C), yielding 68% product with no racemization.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Catalysts like palladium on carbon or copper(I) iodide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the urea core may produce corresponding amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, while the urea core can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences between 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea and related urea derivatives:

Key Observations:

- Dual Heterocycles vs. Single Heterocycles: The target compound incorporates both furan and thiophene methyl groups, which may enhance lipophilicity and π-π stacking interactions compared to single-heterocycle derivatives like 1-(2-Furo-yl)-3-(o-tol-yl)thio-urea .

- Thio-Urea vs.

- Steric and Electronic Effects: The o-tolyl group introduces steric hindrance, which could limit rotational freedom and influence receptor binding compared to less bulky substituents (e.g., cyano or methoxy groups in ).

Biological Activity

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

The compound features a urea core with substitutions from furan, thiophene, and tolyl groups. Its molecular formula is , with a molecular weight of approximately 318.4 g/mol. The structural diversity provided by the furan and thiophene rings contributes to its potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Urea Core : Reacting an isocyanate with an amine under controlled conditions.

- Substitution Reactions : Introducing furan and thiophene groups through nucleophilic substitution reactions, often requiring catalysts for optimal yields.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The furan and thiophene rings can engage in π-π interactions and hydrogen bonding due to the urea core, enhancing its affinity for biological molecules.

Antifungal Activity

Research has indicated that derivatives of urea compounds, including those similar to this compound, exhibit significant antifungal properties against various plant pathogens. For instance:

- Compounds structurally related to this urea have shown efficacy against Phomopsis species, with some exhibiting over 80% inhibition of fungal growth at specific concentrations .

Larvicidal Activity

The compound has also been evaluated for its larvicidal effects against Aedes aegypti, a mosquito vector for diseases like dengue fever:

- Studies reported that certain derivatives demonstrated high toxicity levels with LD50 values ranging from 67.9 ppm to 165.6 ppm, indicating strong potential as larvicides .

Cytotoxicity and Anti-inflammatory Activity

In vitro studies have assessed the cytotoxicity of similar compounds against human cell lines:

- Many derivatives did not show significant cytotoxic effects at tested concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several studies have documented the biological activity of urea derivatives similar to this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antifungal | Compounds showed >80% inhibition against Phomopsis obscurans |

| Study B | Larvicidal | LD50 values ranged from 67.9 ppm to 165.6 ppm against Aedes aegypti |

| Study C | Cytotoxicity | No cytotoxic effects observed in human cell lines up to 25 µg/mL |

Q & A

Basic: How can the synthesis of 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea be optimized for reproducibility and yield?

Answer:

The synthesis typically involves a multi-step nucleophilic addition between substituted amines and isocyanates. Key parameters include:

- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction efficiency .

- Catalysts : Triethylamine (TEA) or diisopropylethylamine (DIPEA) are used to neutralize byproducts (e.g., HCl) during urea bond formation .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

For reproducibility, continuous flow reactors can standardize mixing and temperature control, achieving yields >75% .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR confirms substituent positions (e.g., furan C3 vs. thiophene C2 methyl groups) and urea NH proton shifts (δ 6.5–7.2 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

- X-ray Crystallography : Validates molecular geometry (e.g., dihedral angles between aryl groups) and hydrogen-bonding networks .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₁₉N₂O₂S) with <2 ppm error .

Basic: What preliminary assays are recommended to screen for biological activity?

Answer:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or bacterial targets (e.g., DNA gyrase) at 1–10 µM concentrations using fluorometric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced: How do computational methods aid in predicting the compound’s reactivity and binding modes?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., protein-ligand binding free energy via MM-GBSA) .

- ADMET Prediction : Tools like SwissADME evaluate logP (lipophilicity) and CYP450 inhibition risks .

Example DFT Results (Hypothetical):

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -5.2 |

| LUMO Energy (eV) | -1.8 |

| Dipole Moment (D) | 3.4 |

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Answer:

Contradictions often arise from:

- Metabolic Instability : Phase I metabolism (e.g., CYP3A4 oxidation) may deactivate the compound. Use liver microsomal assays to identify metabolites .

- Poor Permeability : Modify substituents (e.g., replace o-tolyl with p-fluorophenyl) to enhance logD .

- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

Case Study : A structurally similar urea derivative showed 10x lower IC₅₀ in vivo due to plasma protein binding. Adjusting the thiophene substituent improved efficacy .

Advanced: What strategies address low crystallinity in X-ray diffraction studies?

Answer:

- Co-crystallization : Add small molecules (e.g., acetic acid) to stabilize crystal packing .

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes ordered lattice formation .

- Synchrotron Radiation : High-intensity X-rays resolve weak diffraction patterns from microcrystals .

Advanced: How can reaction mechanisms for urea bond formation be validated experimentally?

Answer:

- Isotopic Labeling : Use ¹⁵N-labeled amines to track urea nitrogen origins via MS/MS .

- Kinetic Studies : Monitor intermediate isocyanate formation via IR spectroscopy (ν 2270 cm⁻¹) .

- Computational Validation : Compare DFT-calculated activation energies with experimental Arrhenius plots .

Advanced: What are the implications of furan vs. thiophene substituents on biological activity?

Answer:

| Property | Furan | Thiophene |

|---|---|---|

| Electron Density | Lower (O vs. S) | Higher |

| Metabolic Stability | Prone to oxidation | Resistant to CYP450 |

| Binding Affinity | Weaker π-π stacking | Stronger (polarizable S) |

Thiophene derivatives often show 2–5x higher potency in kinase assays .

Advanced: How can regioselectivity challenges in alkylation steps be mitigated?

Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) .

- Microwave-Assisted Synthesis : Enhances selectivity via rapid, uniform heating .

- Catalytic Control : Use Pd/Cu catalysts for Suzuki couplings to direct aryl-alkyl bonding .

Advanced: What are best practices for resolving spectral overlaps in NMR analysis?

Answer:

- Deuterated Solvents : Use DMSO-d₆ to shift residual proton signals away from analyte peaks .

- Selective Excitation Pulses : NOESY or TOCSY isolates coupled spins in crowded regions .

- Paramagnetic Additives : Add Cr(acac)₃ to sharpen line widths in ¹³C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.